PPARδ Agonist Activity and Subtype Selectivity
In a head-to-head structure-activity relationship study, introduction of a pyrrolidine group at the 4-position of the central piperidine ring was found to enhance human PPARδ agonist activity and subtype selectivity compared to analogs lacking this modification [1]. This design principle led to compound 21, which incorporates the 4-(1-pyrrolidinyl)piperidine motif and exhibits an EC50 of 3.6 nM against hPPARδ, a value that underscores the functional value of the pyrrolidine substituent in achieving high potency [2].
| Evidence Dimension | PPARδ agonist activity |
|---|---|
| Target Compound Data | EC50 = 3.6 nM (compound 21 containing the core structure) |
| Comparator Or Baseline | Analogs without 4-pyrrolidinyl substitution (not explicitly quantified in abstract) |
| Quantified Difference | Subtype selectivity enhanced (no single numeric fold-change provided in abstract) |
| Conditions | Cell-based transactivation assay |
Why This Matters
This potency milestone provides a quantifiable benchmark for researchers designing PPARδ agonists, directly linking the pyrrolidinyl-piperidine scaffold to functional activity.
- [1] Kato T, Fukao K, Ohara T, et al. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4‑(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry. 2023;66(16):11428-11446. View Source
- [2] ScienceDirect. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4‑(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry. 2023;66(16):11428-11446. View Source
